Dde-Orn(Fmoc)-OH
Overview
Description
Dde-Orn(Fmoc)-OH is a chemical compound with the CAS Number: 1423017-87-1 . Its IUPAC name is (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C30H34N2O6 . Its molecular weight is 518.61 . The InChI code for this compound is 1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,32H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 518.6 . The compound has a predicted boiling point of 743.9±60.0 °C and a predicted density of 1.236±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
1. Synthesis of Peptide Nucleic Acid (PNA) FRET Probes
Dde-Orn(Fmoc)-OH has been used in the design and synthesis of orthogonally protected PNA building blocks, specifically Fmoc-PNA-U'-(Dde)-OH. This facilitates the post-synthetic attachment of reporter groups to PNA FRET probes, enabling the detection of target DNA sequences (Oquare & Taylor, 2008).
2. Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides
The microwave-assisted synthesis of fluorescein-labelled peptides using Fmoc-Lys(Dde)-Gly-Wang resin demonstrates the stability and utility of this compound in creating labelled peptides for biological evaluations (Kowalczyk et al., 2009).
3. Inducing β-Sheet Folding in Peptides
A study introduced a unique amino acid, Orn(i-PrCO-Hao), which, when incorporated into peptides, induces them to fold into β-sheet-like structures. The Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, is used in peptide synthesis, demonstrating the role of this compound in facilitating the creation of structured peptides (Nowick et al., 2002).
4. Strategies for Synthesis of Labeled Peptides
Fmoc-Lys(Dde)-OH has been suggested for synthesizing biotin-labeled peptides, showing the versatility of this compound in labeling peptides for various research applications (Bibbs et al., 2000).
5. Solid-Phase Synthesis of Branched Phosphopeptides
In solid-phase synthesis, Fmoc-Lys(Dde)-OH is used for introducing branched peptides designed to interact with specific protein domains, demonstrating its role in the synthesis of complex peptide structures (Xu et al., 2004).
Safety and Hazards
Dde-Orn(Fmoc)-OH is classified as an irritant . The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers The search results do not provide specific papers related to this compound .
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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